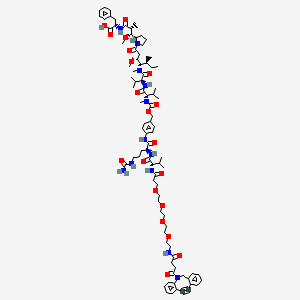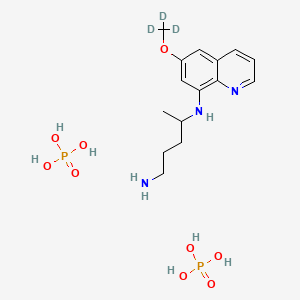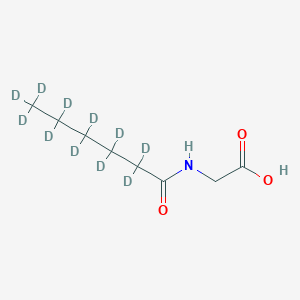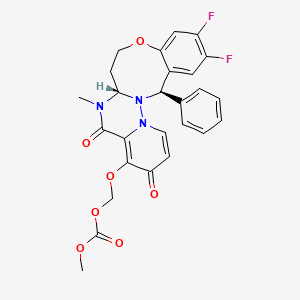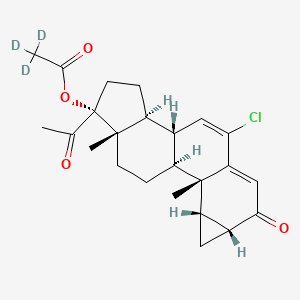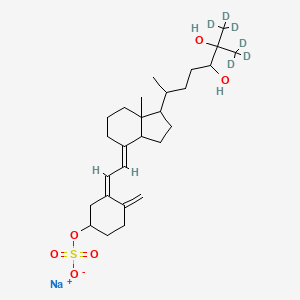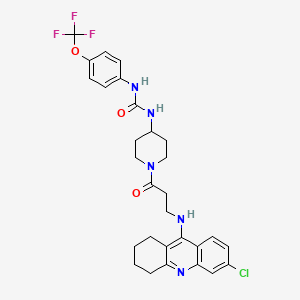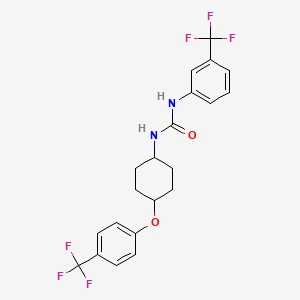
EIF2alpha activator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EIF2alpha activator 2 is a compound that plays a crucial role in the regulation of protein synthesis within cells. It is involved in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2), which is a key step in the initiation of translation in eukaryotic cells. This phosphorylation event is a critical part of the integrated stress response, a cellular defense mechanism against various stress conditions .
Vorbereitungsmethoden
The synthesis of EIF2alpha activator 2 involves several steps, including the preparation of intermediate compounds and the final activation step. The synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
EIF2alpha activator 2 undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are essential for its function in regulating protein synthesis. Common reagents used in these reactions include kinases and phosphatases, which catalyze the addition and removal of phosphate groups, respectively. The major products formed from these reactions are phosphorylated and dephosphorylated forms of eIF2 .
Wissenschaftliche Forschungsanwendungen
EIF2alpha activator 2 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protein synthesis and the effects of phosphorylation on protein function. In biology, it is used to investigate cellular stress responses and the regulation of gene expression. In medicine, it has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders. In industry, it is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of EIF2alpha activator 2 involves the phosphorylation of the alpha subunit of eukaryotic initiation factor 2. This phosphorylation event inhibits the exchange of GDP for GTP on eIF2, thereby reducing the initiation of translation and protein synthesis. This process is regulated by various kinases and phosphatases, which respond to different cellular stress signals .
Vergleich Mit ähnlichen Verbindungen
EIF2alpha activator 2 is unique in its ability to specifically target the alpha subunit of eukaryotic initiation factor 2. Similar compounds include other eIF2alpha kinases such as PERK (PKR-like ER kinase), PKR (protein kinase double-stranded RNA-dependent), GCN2 (general control non-derepressible-2), and HRI (heme-regulated inhibitor). Each of these kinases responds to different types of stress and has distinct regulatory mechanisms .
Eigenschaften
Molekularformel |
C21H20F6N2O2 |
|---|---|
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
1-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H20F6N2O2/c22-20(23,24)13-4-8-17(9-5-13)31-18-10-6-15(7-11-18)28-19(30)29-16-3-1-2-14(12-16)21(25,26)27/h1-5,8-9,12,15,18H,6-7,10-11H2,(H2,28,29,30) |
InChI-Schlüssel |
MFRDVPYKJUYMDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




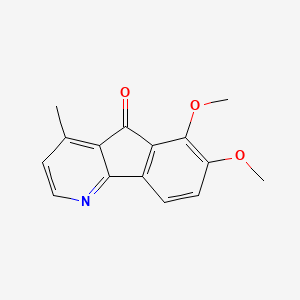
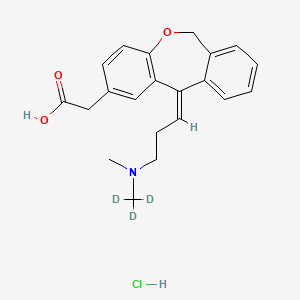
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
